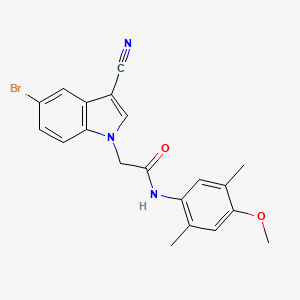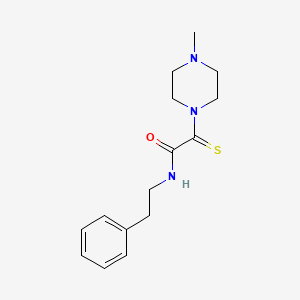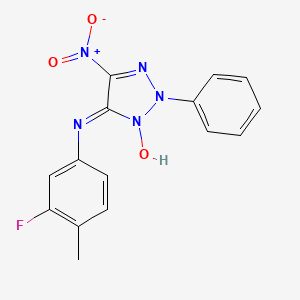
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide
説明
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BRD-7880 and is a small molecule inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) protein family, which plays a crucial role in regulating gene expression.
作用機序
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide is a transcriptional regulator that binds to acetylated lysine residues on histone proteins, which are involved in regulating gene expression. BRD-7880 binds to the bromodomain of this compound, preventing its interaction with acetylated histones and inhibiting its transcriptional activity. This leads to downregulation of genes involved in cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BRD-7880 has been shown to have several biochemical and physiological effects. In cancer cells, BRD-7880 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cell survival. In addition, BRD-7880 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In cardiovascular disease, BRD-7880 has been shown to reduce the expression of genes involved in smooth muscle cell proliferation and migration, which are key processes in the development of atherosclerosis.
実験室実験の利点と制限
One of the main advantages of BRD-7880 is its potency and selectivity for 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide. This makes it a valuable tool for studying the role of this compound in various biological processes. However, one limitation of BRD-7880 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the high cost of synthesis may limit its availability for some researchers.
将来の方向性
There are several future directions for research on BRD-7880. One area of interest is in the development of more potent and selective inhibitors of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide. Another area of interest is in the identification of biomarkers that can predict response to BRD-7880 treatment in cancer patients. In addition, the role of this compound in other diseases, such as neurodegenerative diseases, is an area of ongoing research. Finally, the development of new formulations of BRD-7880 that improve its solubility and bioavailability may expand its potential applications in research and therapy.
Conclusion:
In conclusion, BRD-7880 is a small molecule inhibitor of this compound that has potential applications in various research fields. Its potent and selective inhibition of this compound makes it a valuable tool for studying the role of this compound in various biological processes. Future research on BRD-7880 will continue to explore its potential applications in cancer research, inflammation, cardiovascular disease, and viral infections, as well as its role in other diseases and the development of new formulations.
科学的研究の応用
BRD-7880 has been shown to have potential applications in various research fields. One of the most promising applications is in cancer research. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. BRD-7880 has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma. In addition to cancer research, BRD-7880 has also been studied in the context of inflammation, cardiovascular disease, and viral infections.
特性
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-12-7-19(26-3)13(2)6-17(12)23-20(25)11-24-10-14(9-22)16-8-15(21)4-5-18(16)24/h4-8,10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWRZSSPQOMUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4197918.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)

![5-(3-methoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197937.png)
![N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine](/img/structure/B4197939.png)

![methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B4197945.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4197950.png)
![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B4197965.png)
![4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)
![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4197989.png)
![3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4197996.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4198014.png)
![N-(2-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198023.png)